Hexanoic acid
Overview
Description
Hexanoic acid, also known as caproic acid, is a saturated fatty acid characterized by a six-carbon chain structure, hence the prefix ‘hexa-’ in its name. Its molecular formula is C₆H₁₂O₂. This compound is a member of the carboxylic acid family and appears as a colorless liquid under room temperature. It has a strong, unpleasant odor, often likened to that of animal sweat or cheese .
Mechanism of Action
Target of Action
Hexanoic acid, also known as caproic acid, is a carboxylic acid derived from hexane . It primarily targets the Meloidogyne javanica , a type of root-knot nematode . It also acts as a priming agent in Nicotiana tabacum cells, enhancing their defense mechanisms .
Mode of Action
This compound exhibits its action by inhibiting the hatching of M. javanica eggs and the release of second-stage juveniles . It also primes plant defense mechanisms, particularly in Nicotiana tabacum cells, by activating genes involved in the establishment of systemic acquired resistance .
Biochemical Pathways
This compound affects the metabolomes of plants, generating common biomarkers such as caffeoylputrescine glycoside, cis-5-caffeoylquinic acid, feruloylglycoside, feruloyl-3-methoxytyramine glycoside, and feruloyl-3-methoxytyramine conjugate . It activates the early phenylpropanoid pathway and chlorogenic acids metabolism, leading to enhanced synthesis of hydroxycinnamic acids and related conjugates .
Pharmacokinetics
One study involving a this compound linker in a melanoma imaging agent showed that the compound was stable up to 24 hours at room temperature . In vivo biodistribution studies showed a tumor uptake of 4.92 ± 0.92 % ID/g and 2.78 ± 1.48 % ID/g at 2 hours and 4 hours post-injection, respectively .
Result of Action
This compound’s action results in the paralysis of M. javanica second-stage juveniles and significant inhibition of egg hatching . In plants, it triggers differential metabolomic and transcriptomic responses, leading to an enhanced broad-spectrum defensive ability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action on M. javanica and its priming effect on plant cells can be affected by the soil and ecological conditions
Biochemical Analysis
Biochemical Properties
Hexanoic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to promote basal and insulin-induced phosphorylation of the Akt-mTOR pathway in the HepG2 Hepatoma Cell Line . This suggests that this compound may interact with enzymes involved in these pathways.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For example, it has been found to promote a balanced metabolic profile in HepG2 cells, a human hepatocellular model . It influences cell function by maintaining optimal insulin sensitivity and even fostering basal and insulin-dependent phosphorylation of the Akt-mTOR pathway .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it has been found to foster basal and insulin-dependent phosphorylation of the Akt-mTOR pathway , suggesting that it may bind to and activate enzymes involved in this pathway.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to promote basal and insulin-induced phosphorylation of the Akt-mTOR pathway , suggesting that it may interact with enzymes involved in these pathways
Preparation Methods
Hexanoic acid can be produced via various methods. Naturally, it occurs as a byproduct of fermentation processes in some types of bacteria, such as Clostridium kluyveri, which produces this compound during the fermentation of ethanol and acetate . Industrially, this compound is often synthesized through the oxidation of hexanal . Another method involves the use of anaerobic bacteria like Megasphaera sp. MH, which metabolizes fructose and produces this compound in the presence of electron acceptors such as acetate .
Chemical Reactions Analysis
Hexanoic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form this compound using reagents like Tollens reagent or Jones reagent.
Reduction: It can be reduced to hexanol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Esterification: This compound reacts with alcohols to form esters, which are commonly used in artificial flavors.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include chromium trioxide (CrO₃) for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions include hexanol, hexyl esters, and other derivatives.
Scientific Research Applications
Hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of esters and other derivatives.
Biology: this compound is involved in the study of metabolic pathways and microbial fermentation processes.
Medicine: It is used in the production of certain pharmaceuticals and as a non-viral gene carrier.
Industry: This compound is employed in the production of metal hexanoates, which are used as drying agents in paints and varnishes.
Comparison with Similar Compounds
Hexanoic acid is structurally similar to other medium-chain fatty acids such as pentanoic acid (valeric acid), heptanoic acid (enanthic acid), and octanoic acid (caprylic acid) . it is unique in its specific applications and properties:
Pentanoic Acid: Has a five-carbon chain and is used in the production of esters and as a flavoring agent.
Heptanoic Acid: Has a seven-carbon chain and is used in the synthesis of plasticizers and lubricants.
Octanoic Acid: Has an eight-carbon chain and is used in the production of disinfectants and as a food additive.
This compound stands out due to its specific use in the production of metal hexanoates and its role as a flavoring agent with a distinctive odor .
Properties
CAS No. |
58454-02-7 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
(1,2-13C2)hexanoic acid |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i5+1,6+1 |
InChI Key |
FUZZWVXGSFPDMH-MPOCSFTDSA-N |
SMILES |
CCCCCC(=O)O |
Isomeric SMILES |
CCCC[13CH2][13C](=O)O |
Canonical SMILES |
CCCCCC(=O)O |
boiling_point |
396 to 397 °F at 760 mmHg (NTP, 1992) 205.8 °C 202.00 to 203.00 °C. @ 760.00 mm Hg 205 °C |
Color/Form |
Oily liquid |
density |
0.927 (USCG, 1999) - Less dense than water; will float 0.929 at 20 °C/4 °C Relative density (water = 1): 0.93 0.923-0.928 |
flash_point |
220 °F (NTP, 1992) 215 °F (102 °C) (Open cup) 102 °C o.c. |
melting_point |
27 °F (NTP, 1992) -3.4 °C -4.00 to -3.00 °C. @ 760.00 mm Hg -3 °C |
physical_description |
Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes. Liquid; Liquid, Other Solid Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline] Solid OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. colourless to very pale yellow, oily liquid/cheesy, sweat-like odou |
Related CAS |
10051-44-2 (sodium salt) 13476-79-4 (copper(2+) salt) 16571-42-9 (manganese(2+) salt) 19455-00-6 (potassium salt) 38708-95-1 (calcium salt) |
solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992) In water, 1.03X10+4 mg/L at 25 °C Readily sol in ethanol, ether. 10.3 mg/mL Solubility in water, g/100ml at 20 °C: 1.1 miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml wate |
vapor_density |
4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.01 (Air = 1) Relative vapor density (air = 1): 4.0 |
vapor_pressure |
0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992) 0.04 [mmHg] Vapor pressure, Pa at 20 °C: 27 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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